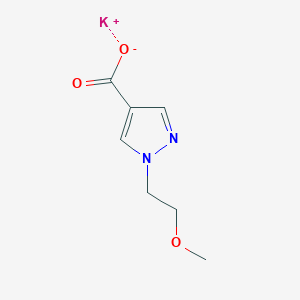

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 2095409-72-4 . It has a molecular weight of 208.26 . This compound is used in scientific research and its unique properties make it valuable for diverse applications, such as drug synthesis, catalyst development, and material science advancements.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O3.K/c1-12-3-2-9-5-6 (4-8-9)7 (10)11;/h4-5H,2-3H2,1H3, (H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions and Synthesis of Pyrazole Derivatives

Research demonstrates the use of potassium methoxide in cycloaddition reactions to create stable α-diazoolefins and pyrazole derivatives with high yield, highlighting its role in the synthesis of novel organic compounds (Bott, 1985).

Ultrasound-Promoted Synthesis

A study revealed the efficient synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives under ultrasonic conditions using ethanol and potassium hydroxide. This method is faster and yields products of excellent purity without the need for purification, showcasing the application of potassium-based compounds in green chemistry (Kuhn et al., 2015).

Complex Formation with Metal Ions

The interaction of substituted pyrazoles with metal ions like platinum(II) and palladium(II) in the presence of potassium compounds has been studied, leading to the formation of complexes with confirmed structures through various analytical techniques. This research highlights the potential for developing new catalytic materials and organometallic complexes (Budzisz et al., 2004).

Nano Catalysis

Potassium fluoride on clinoptilolite nanoparticles has been investigated for its catalytic efficiency in condensation reactions to synthesize benzoxanthene and chromene derivatives. This study underscores the utility of potassium in catalysis, emphasizing sustainable and green chemical processes (Balou et al., 2019).

Organostannoxane Macrocycle Networks

The reaction of pyrazole-3,5-dicarboxylic acid with dibenzyltin dichloride in the presence of potassium hydroxide leads to novel organostannoxane macrocycle networks, indicating the role of potassium compounds in the synthesis of complex organometallic structures (Chandrasekhar et al., 2007).

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

potassium;1-(2-methoxyethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.K/c1-12-3-2-9-5-6(4-8-9)7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIYYKKBIGBYOT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=N1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9KN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2696529.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2696530.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2696534.png)

![N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696535.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-chlorobenzenecarboxylate](/img/structure/B2696537.png)